molecular formula C10H7Cl2NO2S B2665935 4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione CAS No. 338409-82-8

4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione

Cat. No.: B2665935
CAS No.: 338409-82-8
M. Wt: 276.13
InChI Key: WWVOULGIFWDHDA-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione is a chemical compound with the molecular formula C10H7Cl2NO2S and a molecular weight of 276.14 g/mol . This compound is characterized by the presence of a thiomorpholine ring substituted with a 2,4-dichlorophenyl group and two keto groups at positions 3 and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with a suitable amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as distillation and solvent recovery to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenyl)thiomorpholine-2,5-dione
  • 4-(2,4-Dichlorophenyl)thiomorpholine-3,4-dione
  • 4-(2,4-Dichlorophenyl)thiomorpholine-3,6-dione

Uniqueness

4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione is unique due to its specific substitution pattern and the presence of two keto groups at positions 3 and 5. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(2,4-dichlorophenyl)thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2S/c11-6-1-2-8(7(12)3-6)13-9(14)4-16-5-10(13)15/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVOULGIFWDHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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